propan-2-yl (2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETX0282 is an orally bioavailable prodrug of the diazabicyclooctane serine β-lactamase inhibitor ETX1317. It is currently in development as an oral therapy for multidrug-resistant and carbapenem-resistant Enterobacterales infections. ETX0282, in combination with cefpodoxime proxetil, aims to combat the growing threat of antibacterial resistance by inhibiting β-lactamase enzymes, which are responsible for a large proportion of resistance to β-lactam antibiotics .
Méthodes De Préparation
The synthesis of ETX0282 involves the preparation of ETX1317, which is achieved through a series of chemical reactions. ETX1317 is prepared from hydroxyurea by alkylation with specific intermediates. The ester prodrug ETX0282 is then synthesized from ETX1317 by saponification with lithium hydroxide . Industrial production methods for ETX0282 would likely involve large-scale synthesis and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
ETX0282 undergoes various chemical reactions, primarily focusing on its conversion to ETX1317. The prodrug ETX0282 is rapidly converted to ETX1317 upon absorption and first-pass metabolism . The major reactions involved include hydrolysis and esterification. Common reagents used in these reactions include lithium hydroxide for saponification and specific alkylating agents for the initial synthesis . The major product formed from these reactions is ETX1317, which exhibits broad-spectrum activity against class A, C, and D serine β-lactamases .
Applications De Recherche Scientifique
ETX0282 has significant scientific research applications, particularly in the field of infectious diseases. It is being developed as an oral therapy for complicated urinary tract infections caused by multidrug-resistant and carbapenem-resistant Enterobacterales . The combination of ETX0282 with cefpodoxime proxetil has shown promising results in clinical trials, demonstrating efficacy against extended-spectrum β-lactamase (ESBL) and carbapenemase-producing pathogens . Additionally, ETX0282 is being studied for its potential use in treating other infections caused by resistant Gram-negative bacteria .
Mécanisme D'action
ETX0282 exerts its effects by inhibiting β-lactamase enzymes, which are responsible for the hydrolysis of β-lactam antibiotics. The active form, ETX1317, binds covalently to the active site serine of β-lactamases, preventing the hydrolysis of β-lactam antibiotics and restoring their antibacterial activity . ETX1317 also inhibits penicillin-binding protein 2 (PBP2) in Escherichia coli, further enhancing its antibacterial effects .
Comparaison Avec Des Composés Similaires
ETX0282 is unique compared to other β-lactamase inhibitors due to its oral bioavailability and broad-spectrum activity against class A, C, and D serine β-lactamases . Similar compounds include avibactam and durlobactam, which also belong to the diazabicyclooctane class of β-lactamase inhibitors . ETX1317, the active form of ETX0282, has shown greater potency and a broader spectrum of activity compared to these compounds . Other similar compounds include VNRX7145, ARX1796, and QPX7728, which are also in development as β-lactamase inhibitors .
Propriétés
Formule moléculaire |
C13H18FN3O5 |
---|---|
Poids moléculaire |
315.30 g/mol |
Nom IUPAC |
propan-2-yl (2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate |
InChI |
InChI=1S/C13H18FN3O5/c1-6(2)21-12(19)10(14)22-17-9-5-16(13(17)20)8(11(15)18)4-7(9)3/h4,6,8-10H,5H2,1-3H3,(H2,15,18)/t8-,9+,10+/m1/s1 |
Clé InChI |
OMNVFPBGXYKTDB-UTLUCORTSA-N |
SMILES isomérique |
CC1=C[C@@H](N2C[C@@H]1N(C2=O)O[C@@H](C(=O)OC(C)C)F)C(=O)N |
SMILES canonique |
CC1=CC(N2CC1N(C2=O)OC(C(=O)OC(C)C)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.